4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO4/c1-7-11(14(18)19)12(8-4-2-3-5-9(8)16)13-10(17-7)6-21-15(13)20/h2-5H,6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXNWIVLNOEFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558283 | |
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113994-39-1 | |
| Record name | 4-(2-Chlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid, with the CAS number 113994-39-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H10ClNO4
- Molecular Weight : 303.69 g/mol
- IUPAC Name : 4-(2-chlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylic acid
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
2. Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle proteins. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
3. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in animal models. Studies suggest that it reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of furo[3,4-b]pyridine compounds. The results indicated that the chlorophenyl substitution significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. -
Cancer Cell Line Study
An investigation into the effects on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptotic markers (caspase-3 and PARP cleavage).
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Cytokine Modulation : Alteration in cytokine profiles contributing to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Ester Derivatives (BAY R3401 and Related Probes)
- BAY R3401 (isopropyl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate): Structural Differences: Incorporates an ethyl group at position 1 and an isopropyl ester at position 3, unlike the carboxylic acid group in the target compound. Biological Activity: Inhibits hepatic glycogen phosphorylase, leading to increased gluconeogenesis in dogs .
Photoaffinity Probes (6b, 6c, 6d) :
- Examples :
- 6b : Isopropyl ester with a 2-azidoethoxy side chain (melting point: 118–120°C, HPLC purity: 96.8%) .
- 6c : Extended ethoxy chain (melting point: 44–45°C, purity: 94.0%) .
- Functional Impact : Azide and polyethylene glycol (PEG) chains enable photoaffinity labeling and improved solubility, respectively. The carboxylic acid variant lacks these modifications, limiting its utility in probe-based studies.
2.1.2. Salvianolic Acid B Derivatives
- Salvianolic Acid B (CAS: 115939-25-8): Structural Features: Contains a dansylamide and benzoyl group appended to the furopyridine core (molecular formula: C₃₆H₃₀O₁₆) . Functional Role: The bulky substituents enhance binding to proteins (e.g., dihydrofolate reductase), whereas the target compound’s simpler structure may favor interactions with metabolic enzymes.
2.1.3. Dichlorophenyl Analogues
- [4-(2,4-Dichlorophenyl)-6-dimethylcarbamoylmethyl-2-methyl-5-oxo-pyrrolo[3,4-b]pyridine]: Core Variation: Pyrrolo[3,4-b]pyridine instead of furo[3,4-b]pyridine, replacing oxygen with nitrogen.
Physicochemical Properties
| Compound | Molecular Formula | Melting Point (°C) | HPLC Purity | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₀ClNO₄ | Not reported | Not reported | Carboxylic acid |
| BAY R3401 | C₁₈H₁₉ClN₂O₅ | Not reported | Not reported | Isopropyl ester, ethyl group |
| 6b (Photoaffinity Probe) | C₂₃H₂₆ClN₃O₇ | 118–120 | 96.8% | Azidoethoxy, isopropyl ester |
| Salvianolic Acid B | C₃₆H₃₀O₁₆ | Not reported | 98.6% | Dansylamide, benzoyl |
Preparation Methods
Reaction Components and Conditions
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Aldehyde substrate : 2-chlorobenzaldehyde introduces the 2-chlorophenyl group.
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Aminopyrazole : 5-aminopyrazole serves as the nitrogen source for the pyridine ring.
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Tetronic acid : Provides the furo[3,4-b]pyridine骨架 through cyclization.
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Solvent : 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄), an ionic liquid enabling catalyst-free reactions.
-
Temperature : 80–100°C for 4–6 hours.
The reaction proceeds via Knoevenagel condensation between the aldehyde and tetronic acid, followed by Michael addition and cyclization with 5-aminopyrazole. This method achieves yields of 68–82% for analogous compounds, with the ionic liquid recyclable for up to five cycles without significant yield loss.
Doebner-Modified Synthesis and Cyclization
Substituted furopropenoic acids, precursors to furopyridines, are synthesized via Doebner’s conditions. For the target compound, this involves:
Step 1: Formation of Furopropenoic Acid
Step 2: Azide Formation and Cyclization
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Azidation : The furopropenoic acid is converted to its acyl azide using diphenylphosphoryl azide (DPPA).
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Cyclization : Heating the azide in Dowtherm A (a high-boiling solvent) at 200°C induces Curtius rearrangement, forming the furo[3,4-b]pyridine-5-one core.
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Aromatization : Treatment with phosphorus oxychloride (POCl₃) replaces the 5-keto group with chlorine, which is subsequently hydrolyzed to the carboxylic acid.
Comparative Analysis of Synthetic Routes
The three-component reaction offers greener chemistry but may require optimization for sterically hindered substrates like 2-chlorobenzaldehyde. In contrast, the Doebner route provides better control over substituent positioning but involves toxic reagents like POCl₃.
Mechanistic Insights and Side Reactions
Three-Component Pathway
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Knoevenagel Condensation : Tetronic acid reacts with 2-chlorobenzaldehyde to form an α,β-unsaturated ketone.
-
Michael Addition : 5-aminopyrazole attacks the β-carbon, initiating ring closure.
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Cyclodehydration : Elimination of water forms the fused furopyridine system.
Side products include dimerized aldehydes or over-oxidized intermediates, mitigated by maintaining anhydrous conditions.
Q & A
Basic: What are the optimal synthetic routes for 4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step condensation and cyclization reactions . A common approach includes:
- Step 1 : Condensation of 2-chlorobenzaldehyde with methyl acetoacetate under basic conditions to form the furan precursor.
- Step 2 : Cyclization via acid-catalyzed intramolecular esterification to construct the fused furopyridine core.
- Step 3 : Introduction of the carboxylic acid group through selective hydrolysis under controlled pH (e.g., NaOH/EtOH at 60°C).
Critical conditions include:
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene for cyclization steps .
- Temperature : Moderate heating (60–80°C) to avoid side reactions like decarboxylation .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Contradictions often arise from variability in purity, stereochemistry, or assay conditions . Methodological solutions include:
- Purity Validation : Use HPLC (>95% purity) and mass spectrometry to confirm structural integrity .
- Stereochemical Analysis : X-ray crystallography or chiral chromatography to verify enantiomeric composition .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate biological variables .
For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., chlorophenyl and methyl groups) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1640–1680 cm) and carboxylic acid (O-H, ~2500–3300 cm) functional groups .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Advanced: What computational methods are recommended for studying the structure-activity relationships (SAR) of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinases or proteases) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess conformational stability in biological environments .
- QSAR Modeling : Regression analysis to correlate substituent electronic properties (e.g., Hammett constants) with activity .
For instance, modifying the chlorophenyl group’s substituents can be modeled to predict changes in bioavailability .
Basic: What are the common impurities formed during synthesis, and how can they be identified and separated?
Common impurities include:
- Decarboxylation Byproducts : Result from excessive heating during cyclization.
- Unreacted Intermediates : Residual aldehyde or ester precursors.
Separation Methods : - Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
- Analytical Monitoring : TLC or HPLC to track reaction progress .
Advanced: How do substituent variations on the chlorophenyl ring affect the compound’s pharmacokinetic properties?
- Electron-Withdrawing Groups (e.g., -NO): Increase metabolic stability but reduce solubility.
- Electron-Donating Groups (e.g., -OCH): Enhance solubility but may accelerate hepatic clearance.
Methodology : - In Vitro Assays : Microsomal stability studies (e.g., liver microsomes) to assess metabolic half-life .
- LogP Measurements : Shake-flask method to quantify lipophilicity and predict blood-brain barrier penetration .
For example, fluorinated analogs show improved bioavailability due to increased membrane permeability .
Basic: What strategies are effective for improving the aqueous solubility of this compound?
- Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts .
- Co-Solvent Systems : Use PEG-400 or cyclodextrins in formulation .
- Prodrug Design : Esterify the carboxylic acid to enhance absorption, followed by enzymatic hydrolysis in vivo .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Enzyme Kinetics : Michaelis-Menten analysis to determine inhibition constants () and mode (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics and stoichiometry .
- Mutagenesis Studies : Engineer enzyme active-site mutants to confirm binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
